

Application Notes and Protocols for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

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Compound of Interest

Compound Name: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Cat. No.: B060776

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Introduction

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry. While specific in vitro assay data for this exact molecule is not extensively available in the public domain, its structural motifs are present in a variety of biologically active compounds. Derivatives of piperidin-1-yl-ethanone have shown activity as kinase inhibitors, acetylcholinesterase inhibitors, and modulators of other cellular targets.

These application notes provide a comprehensive overview of standard in vitro assays and detailed protocols relevant for characterizing the biological activity of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** and similar novel chemical entities. The protocols are based on established methodologies for related compounds and are intended to guide the initial screening and mechanism of action studies.

Hypothetical Data Summary

Due to the limited availability of specific experimental data for **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**, the following tables present hypothetical, yet representative, quantitative data that could be generated from the described in vitro assays. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Kinase Inhibition Profile (Illustrative Data)

Kinase Target	IC50 (nM)	Assay Type
Kinase A	85	FRET
Kinase B	1,200	AlphaScreen
Kinase C	>10,000	Luminescence
Kinase D	450	FRET

Table 2: Cell-Based Assay Profile (Illustrative Data)

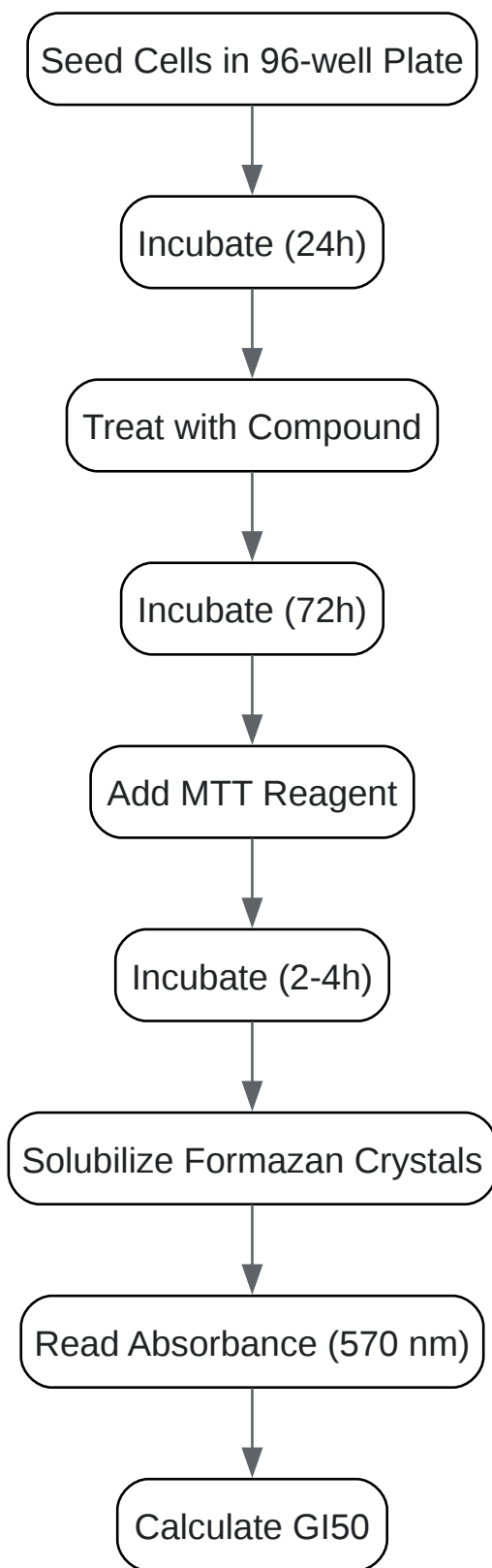
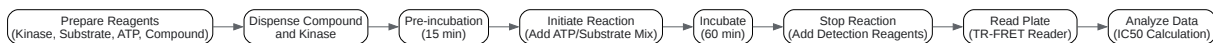
Cell Line	Assay Type	Endpoint	GI50 (μM)
Cancer A	Proliferation	Cell Viability	5.2
Cancer B	Proliferation	Cell Viability	15.8
Normal Fibroblast	Cytotoxicity	Cell Viability	>50
AML Cell Line (e.g., MV4-11)	Proliferation	Apoptosis Induction	2.5

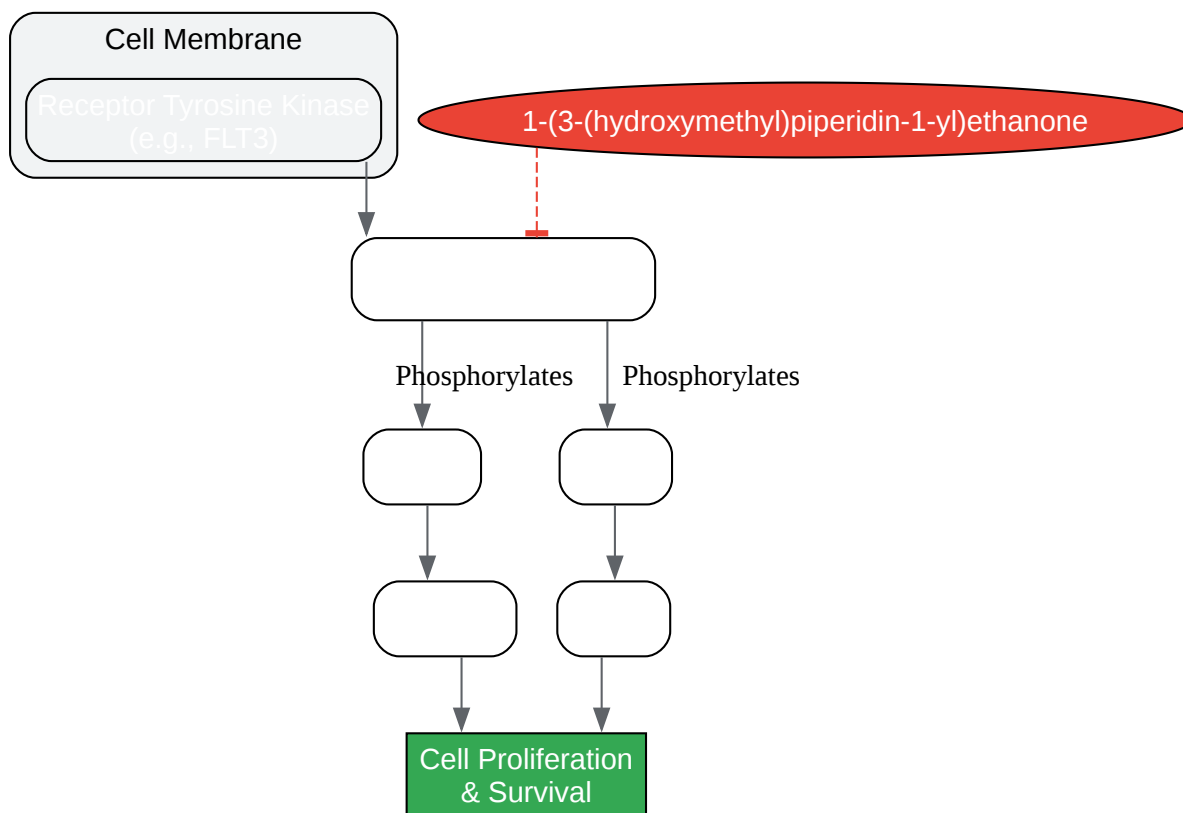
Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Workflow for Kinase Inhibition Assay





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- To cite this document: BenchChem. [Application Notes and Protocols for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b060776#1-3-hydroxymethyl-piperidin-1-yl-ethanone-in-vitro-assay-protocols\]](https://www.benchchem.com/product/b060776#1-3-hydroxymethyl-piperidin-1-yl-ethanone-in-vitro-assay-protocols)

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